Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate
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Overview
Description
Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate is a fluorinated quinoline derivative with the molecular formula C13H9Cl2F2NO3 and a molecular weight of 336.11 g/mol . This compound is known for its high purity and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate typically involves multiple steps, including halogenation, esterification, and fluorination reactions. One common method involves the reaction of 4,7-dichloroquinoline with ethyl chloroformate in the presence of a base to form the ester intermediate. This intermediate is then subjected to fluorination using difluoromethoxy reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies to ensure high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are utilized to optimize the synthesis process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline compounds.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity .
Comparison with Similar Compounds
Ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness
The presence of both chloro and difluoromethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other quinoline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable tool in research and development across multiple fields.
Properties
Molecular Formula |
C13H9Cl2F2NO3 |
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Molecular Weight |
336.11 g/mol |
IUPAC Name |
ethyl 4,7-dichloro-6-(difluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2F2NO3/c1-2-20-12(19)7-5-18-9-4-8(14)10(21-13(16)17)3-6(9)11(7)15/h3-5,13H,2H2,1H3 |
InChI Key |
XDTFJYMSTCNHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC(F)F)Cl |
Origin of Product |
United States |
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